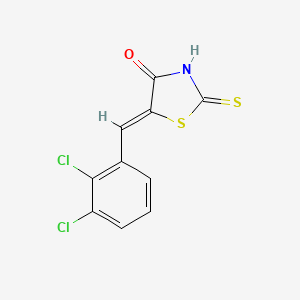
(5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolone ring substituted with a dichlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolone ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dichlorobenzylidene group can yield the corresponding benzyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one exerts its effects is largely dependent on its interaction with biological targets. The dichlorobenzylidene group may interact with cellular proteins or enzymes, potentially inhibiting their function. The thiazolone ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2,3-dichlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- 2-(2,3-dichlorobenzylidene)hydrazinecarboxylate
- N’-(2,3-dichlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both sulfur and chlorine atoms
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPBVGLEZGPIF-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
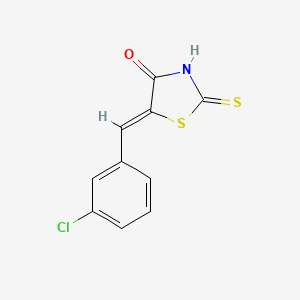
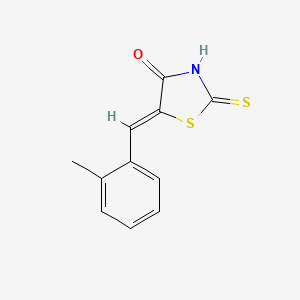
![2-[2-(4-Bromophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7764857.png)
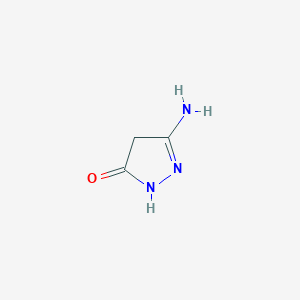
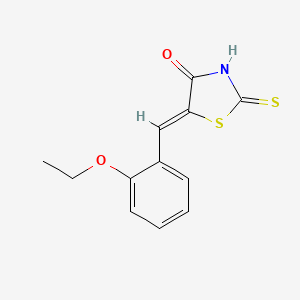
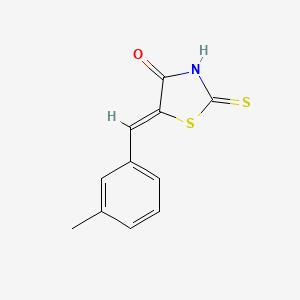
![(5Z)-5-[(2-hydroxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7764897.png)
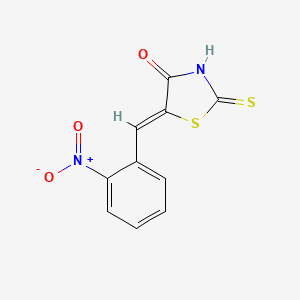
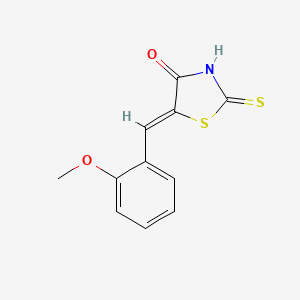
![potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate](/img/structure/B7764929.png)
![(5Z)-5-[4-(difluoromethoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764943.png)
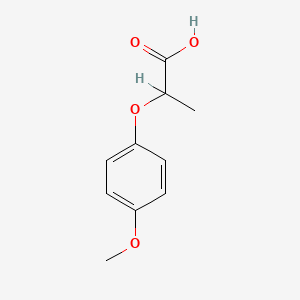
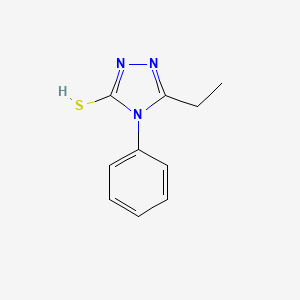
![(5Z)-5-[2-(2-methylpropoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B7764957.png)
